Manoalide
Overview
Description
Manoalide is a potent anti-inflammatory marine natural product . It is a calcium channel blocker with antibiotic, analgesic, and anti-inflammatory effects . It is found in some sponges, including the West Pacific species Luffariella variabilis .
Synthesis Analysis
Manoalide, a marine anti-inflammatory sesterterpenoid, has been synthesized using a 1,2-metallate rearrangement of a higher order cuprate and a Pd0-catalysed carbonylation of an iodo alkene to generate the central dihydropyranone ring .
Molecular Structure Analysis
Manoalide has been shown to irreversibly inhibit phospholipase A2 (PLA2), with the corresponding modification of a selective number of lysine residues . The contributions of the various functional groups incorporated in the gamma-hydroxybutenolide, alpha-hydroxydihydropyran, and trimethylcyclohexenyl ring systems to the efficacy (irreversibility) and potency of this series of inhibitors have been studied .
Chemical Reactions Analysis
Manoalide provides preferential antiproliferation of oral cancer but is non-cytotoxic to normal cells by modulating reactive oxygen species (ROS) and apoptosis . It induces a higher ER expansion and aggresome accumulation of oral cancer than normal cells .
Scientific Research Applications
Anti-Leukemic Effect :Manoalide has been studied for its anti-proliferative effects on leukemia cancer cell lines. Research by Lai et al. (2021) found that certain manoalide stereoisomers exhibited potent anti-leukemic activity. The study indicated that manoalide can induce apoptosis in leukemia cells through mitochondrial disruption and reactive oxygen species generation.
Antiproliferation in Oral Cancer Cells :Investigations by Wang et al. (2019) revealed that manoalide can inhibit the proliferation of various oral cancer cell lines. The compound's mechanism involves oxidative stress-mediated apoptosis and DNA damage, indicating its potential as an anti-cancer agent.
Oxidative Stress and ER Stress in Oral Cancer :A study by Peng et al. (2023) highlighted that manoalide induces oxidative stress and endoplasmic reticulum (ER) stress in oral cancer cells, contributing to its antiproliferative effects. This further supports its potential in cancer therapy.
Anti-Allergic Inflammatory Effect :Research by Yeom et al. (2021) identified manoalide as a potential anti-allergic inflammatory agent. The compound was found to significantly reduce the secretion of inflammatory cytokines in human mast cells, suggesting its use in treating allergic inflammations.
Inhibition of NLRP3 Inflammasome Activation :Li et al. (2022) discovered that manoalide acts as a selective inhibitor of the NLRP3 inflammasome. This indicates its potential in treating diseases associated with NLRP3 activation, like neuroinflammation and metabolic syndrome.
Safety And Hazards
properties
IUPAC Name |
(2R)-2-hydroxy-3-[(2R,6R)-6-hydroxy-5-[(E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O5/c1-16(10-12-20-17(2)8-6-14-25(20,3)4)7-5-9-18-11-13-21(29-23(18)27)19-15-22(26)30-24(19)28/h7,11,15,21,23-24,27-28H,5-6,8-10,12-14H2,1-4H3/b16-7+/t21-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJIDQWRRLDGDB-CPIXEKRISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC2=CCC(OC2O)C3=CC(=O)OC3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CCC2=CC[C@@H](O[C@H]2O)C3=CC(=O)O[C@H]3O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401028174 | |
Record name | Manoalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Manoalide | |
CAS RN |
75088-80-1 | |
Record name | Manoalide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75088-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Manoalide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075088801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Manoalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401028174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MANOALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1DK0157K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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